This compound is derived from 4-chloro-2-methylphenol, which is chlorinated from 2-methylphenol through a chlorination process using sulfuryl chloride. The resulting chlorinated phenol is then reacted with propionic acid derivatives to form the ester. The compound's classification includes:
The synthesis of methyl 2-(4-chloro-2-methylphenoxy)propanoate typically involves the following steps:
The molecular structure of methyl 2-(4-chloro-2-methylphenoxy)propanoate can be described as follows:
Property | Value |
---|---|
Molecular Formula | C11H16ClNO3 |
Molecular Weight | 245.70 g/mol |
IUPAC Name | Methyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI | InChI=1S/C10H11ClO3.CH5N/c1-6... |
Canonical SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].C[NH3+] |
The presence of the chlorine atom significantly influences the compound's reactivity and biological activity.
Methyl 2-(4-chloro-2-methylphenoxy)propanoate can undergo several types of chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Sodium hydroxide | Aqueous solution |
The mechanism of action for methyl 2-(4-chloro-2-methylphenoxy)propanoate primarily relates to its biological activity, particularly as an herbicide. It acts by mimicking natural plant hormones (auxins), disrupting normal growth processes in target plants.
Methyl 2-(4-chloro-2-methylphenoxy)propanoate exhibits several notable physical and chemical properties:
Methyl 2-(4-chloro-2-methylphenoxy)propanoate finds diverse applications across several fields:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0